N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE
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Overview
Description
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique combination of anthracene and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Anthracene Derivative: The starting material, anthracene, is oxidized to form 9,10-dioxo-9,10-dihydroanthracene.
Introduction of the Benzodiazole Moiety: The benzodiazole derivative is synthesized separately, often involving the reaction of o-phenylenediamine with appropriate reagents.
Coupling Reaction: The anthracene and benzodiazole derivatives are then coupled through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzodiazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroanthracene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The anthracene moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The benzodiazole moiety may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL)-ACETAMIDE: Similar structure but lacks the benzodiazole moiety.
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)BUTANAMIDE: Contains a butanamide group instead of the acetamide group.
N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-ETHOXYBENZAMIDE: Features an ethoxybenzamide group.
Uniqueness
N-(9,10-DIOXO-9,10-DIHYDROANTHRACEN-2-YL)-2-[(5-METHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to the presence of both anthracene and benzodiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O4S/c1-31-14-7-9-19-20(11-14)27-24(26-19)32-12-21(28)25-13-6-8-17-18(10-13)23(30)16-5-3-2-4-15(16)22(17)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEESTQZHMRAKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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